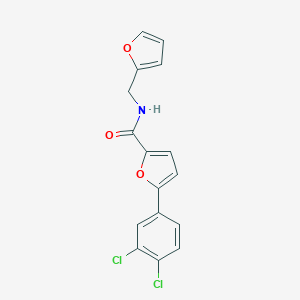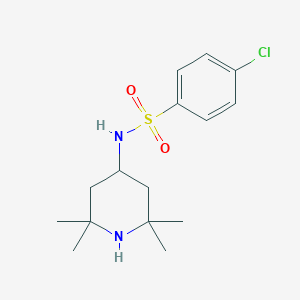
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione, commonly known as Bromophenylthiazolidinedione (BP-TZD), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BP-TZD is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to activate the PPARγ receptor, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to improve glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of diabetes and obesity. However, one of the limitations of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. One area of research could be the development of more efficient synthesis methods for 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. Another area of research could be the investigation of the potential use of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as Alzheimer's disease. In addition, further research could be conducted to fully understand the mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione.
Synthesemethoden
The synthesis of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromophenyl isothiocyanate with 4-toluidine in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with maleic anhydride to yield 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the treatment of diabetes and obesity.
Eigenschaften
Molekularformel |
C16H13BrN2O2S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-6-12(7-3-10)18-14-15(20)19(16(21)22-14)13-8-4-11(17)5-9-13/h2-9,14,18H,1H3 |
InChI-Schlüssel |
ASNNLWABVKUOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
